N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide
Description
Properties
CAS No. |
88840-17-9 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2/c22-17(12-5-2-1-3-6-12)19-13-8-9-15-14(11-13)18(23)21-10-4-7-16(21)20-15/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,22) |
InChI Key |
BEMCFXUBBKGLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzylamine Derivatives with Lactones
One established method involves the reaction of 2-aminobenzylamine with γ-butyrolactone or similar lactones under heating conditions in sealed tubes. This reaction forms the tetrahydropyrroloquinazoline skeleton through ring closure and amide formation steps. Subsequent condensation with benzaldehyde derivatives can introduce substituents on the quinazoline ring system, facilitating further functionalization toward the target compound.
Niementowski-Type Synthesis from Anthranilic Acid Derivatives
Anthranilic acid or its derivatives react with formamide or urea under heating (125–130°C) to yield dihydro-4-oxoquinazoline intermediates. These intermediates can be further elaborated by condensation with appropriate amines or aldehydes to build the fused pyrroloquinazoline system.
Use of Isatoic Anhydride and Amines
Representative Synthetic Procedure
A generalized synthetic sequence based on literature data is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of quinazoline intermediate | React 2-aminobenzylamine with γ-butyrolactone under sealed tube heating | Formation of tetrahydropyrroloquinazoline core |
| 2. Functionalization | Condensation with benzaldehyde or related aldehydes | Introduction of substituents on quinazoline ring |
| 3. Benzoylation | Treat amino intermediate with benzoyl chloride and triethylamine in DCM at 0°C to RT | Formation of N-(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide |
Detailed Research Findings and Yields
- The cyclization reactions to form the pyrroloquinazoline core typically proceed with good to excellent yields (60–85%) under controlled heating and sealed tube conditions.
- Benzoylation steps yield the benzamide derivatives in moderate to high yields (62–76%) , depending on the purity of intermediates and reaction conditions.
- The use of dry solvents and inert atmosphere during acylation improves product stability and yield.
- Alternative methods such as microwave-assisted synthesis have been reported for related quinazolinone derivatives, offering reduced reaction times and comparable yields, though specific data for this compound are limited.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Niementowski Synthesis | Anthranilic acid + formamide | Heat at 125–130°C | Thermal cyclization | 60–80% | Forms dihydro-4-oxoquinazoline intermediate |
| Lactone Cyclization | 2-Aminobenzylamine + γ-butyrolactone | Sealed tube heating | 100–150°C, several hours | 65–85% | Builds pyrroloquinazoline core |
| Isatoic Anhydride Route | Isatoic anhydride + amines | Reflux in ethyl orthoformate | 1–6 hours reflux | 60–75% | Versatile for substituted quinazolines |
| Benzoylation | Amino-pyrroloquinazoline + benzoyl chloride | Triethylamine, DCM, 0°C to RT | 6–12 hours reflux | 62–76% | Final step to introduce benzamide |
Chemical Reactions Analysis
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
Anticancer Activity
Research indicates that compounds related to this compound exhibit cytotoxic effects against cancer cell lines. For instance:
- A study demonstrated that similar tetrahydropyrroloquinazoline derivatives showed significant antiproliferative activity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:
- A derivative of this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead structure for developing new antibiotics .
Biological Research
This compound is valuable in biological research for understanding disease mechanisms and developing new therapeutic strategies.
Enzyme Inhibition
This compound acts as an inhibitor for certain enzymes involved in cancer progression. Studies have shown that it inhibits topoisomerase II activity:
- Inhibition assays revealed that the compound effectively reduced the activity of topoisomerase II in vitro, which is crucial for DNA replication and repair processes in cancer cells .
Neuroprotective Effects
Recent research highlights the neuroprotective effects of tetrahydropyrroloquinazoline derivatives:
- Experimental models of neurodegenerative diseases demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential in treating conditions like Alzheimer's disease .
Material Science Applications
Beyond biological applications, this compound has implications in material science.
Organic Electronics
The unique structure of this compound allows it to be used in organic electronic devices:
- Studies have explored its use as a semiconductor material in organic light-emitting diodes (OLEDs), where it exhibited favorable electronic properties and stability under operational conditions .
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli | |
| Biological Research | Enzyme Inhibition | Inhibits topoisomerase II activity |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Material Science | Organic Electronics | Suitable for use in OLEDs with favorable properties |
Mechanism of Action
The mechanism of action of N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Two closely related compounds have been identified:
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)propanamide Sesquihydrate (GABJAX)
- Substituent : Propanamide group at position 7.
- Crystallographic Data : Exhibits complanarity (coplanarity) between the benzene and pyrimidine rings, akin to the title compound. The sesquihydrate form stabilizes the crystal lattice via hydrogen bonding with water molecules.
- Interactions: Engages in π–π stacking between adjacent aromatic systems, similar to the benzamide derivative.
3b-Hydroxy-7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Monohydrate (HIHLIT)
- Substituent : Methoxy group at position 7.
- Crystallographic Data: Retains the planar quinazolinone core but lacks an amide functional group. The methoxy substituent induces minor electronic perturbations without significantly altering ring complanarity.
- Interactions : Demonstrates weaker π–π stacking compared to benzamide and propanamide derivatives due to reduced electron-withdrawing effects of the methoxy group .
Structural and Functional Contrasts
| Parameter | N-(9-Oxo-...)benzamide | GABJAX | HIHLIT |
|---|---|---|---|
| Substituent | Benzamide | Propanamide | Methoxy |
| Planarity | High (benzene-pyrimidine) | High | High |
| π–π Stacking Strength | Strong (bulky benzamide) | Moderate (flexible chain) | Weak (electron-donating) |
| Hydrogen Bonding | Amide-water interactions | Propanamide-water | Methoxy-water |
| Solubility | Likely lower (aromaticity) | Higher (shorter chain) | Moderate |
Research Findings and Implications
Substituent-Driven Properties :
- The benzamide group in the title compound enhances aromatic stacking but may reduce solubility due to increased hydrophobicity.
- Propanamide (GABJAX) balances stacking and solubility, making it a candidate for further pharmacological optimization.
- Methoxy (HIHLIT) serves as a minimalistic substituent, useful for studying electronic effects without steric interference.
The benzamide variant, with its robust stacking capacity, could target proteins with extended aromatic binding pockets .
Biological Activity
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide is a compound derived from the pyrroloquinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a tetrahydropyrroloquinazoline moiety. Its molecular formula is , and it has a molecular weight of 230.22 g/mol. The structure contributes to its interactions with biological targets.
1. Anticholinesterase Activity
Research indicates that compounds related to this compound exhibit significant anticholinesterase activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission, potentially alleviating symptoms associated with cognitive decline.
- Mechanism : The compound acts as a reversible inhibitor of AChE, with studies showing varying IC50 values depending on structural modifications.
2. Antiplasmodial Activity
The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria.
- Findings : In vitro studies demonstrated that derivatives of vasicine and related compounds exhibit varying degrees of antiplasmodial activity:
3. Antioxidant Activity
Antioxidant properties have been attributed to the compound due to its ability to scavenge free radicals and reduce oxidative stress.
- Methodology : Various assays such as DPPH and ABTS radical scavenging tests have been employed to evaluate antioxidant capacity.
4. Other Pharmacological Effects
In addition to the aforementioned activities, this compound may exhibit:
- Anti-inflammatory effects : Potentially reducing inflammation through modulation of inflammatory pathways.
- Antimicrobial properties : Preliminary studies suggest efficacy against certain bacterial strains.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Vasicine : A comprehensive analysis of vasicine's metabolism revealed multiple metabolites retaining AChE inhibitory activity but at reduced potency compared to the parent compound . This underscores the importance of structural integrity for biological efficacy.
- Antiplasmodial Evaluation : A study focusing on semi-synthetic derivatives showed that specific modifications in the chemical structure significantly enhanced antiplasmodial activity against P. falciparum, indicating a pathway for drug development targeting malaria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide, and what key intermediates are involved?
- Methodology : The compound can be synthesized via Reissert-type condensations or rearrangement reactions. For example, Wu (1975) demonstrated that 1,2-dihydroquinoline derivatives undergo thermal or acid-catalyzed rearrangements to form pyrrolo[2,1-b]quinazoline scaffolds. Key intermediates include 1,2-dihydroquinolines and imidoyl derivatives, which are functionalized at the 7-position with benzamide groups via nucleophilic substitution or coupling reactions .
- Analytical Validation : Confirm intermediate structures using -NMR (e.g., characteristic shifts for the pyrrolo-quinazoline ring at δ 3.8–4.2 ppm) and LC-MS for purity (>95%) before proceeding to final coupling steps.
Q. How is the crystal structure of related pyrrolo[2,1-b]quinazoline derivatives determined, and what conformational features are observed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Ma et al. (2008) resolved the structure of a related compound, (S)-ethyl 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate, revealing a distorted half-chair conformation in the quinazoline ring and an envelope conformation in the five-membered ring. Intermolecular C–H⋯N hydrogen bonding stabilizes the lattice .
- Practical Tips : Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. Ensure data-to-parameter ratios >7.6 and R-factors <0.05 for high reliability .
Q. What spectroscopic techniques are critical for characterizing N-(9-Oxo-pyrroloquinazolin-7-yl)benzamide?
- Methodology :
- UV-Vis : Detect π→π* transitions in the quinazoline core (λ~250–300 nm).
- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm) and N–H bending (amide I/II bands).
- - and -NMR : Assign resonances for the benzamide substituent (e.g., aromatic protons at δ 7.5–8.0 ppm) and the fused pyrrolo-quinazoline system.
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for pyrrolo[2,1-b]quinazoline synthesis?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intermediates and transition states. For example, conflicting proposals for the rearrangement of 1,2-dihydroquinolines () can be tested by comparing activation energies of alternative pathways. Validate results with kinetic isotope effects (KIEs) or trapping experiments .
- Case Study : A 2021 study on Sida alkaloids used DFT to confirm a [1,3]-hydride shift as the rate-determining step in the biosynthesis of 1,2,3,9-tetrahydropyrroloquinazolines .
Q. What strategies optimize the enantiomeric purity of chiral pyrrolo[2,1-b]quinazoline derivatives?
- Methodology :
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., (S)-proline) during cyclization steps to induce stereoselectivity at the 3-position (see for (R)-3-hydroxy derivatives).
- Chromatographic Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
Q. How do structural modifications at the 7-position (benzamide group) influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the benzamide ring. Test in vitro for antioxidant or anti-inflammatory activity using DPPH radical scavenging and COX-2 inhibition assays.
- Key Findings : highlights that hydroxylation at the 3-position (as in vasicinol) enhances antioxidant capacity by 40% compared to non-hydroxylated analogs. Similarly, bulky substituents at the 7-position may reduce membrane permeability .
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
- Methodology :
- High-Throughput Screening : Use solvent-drop grinding or cooling crystallization in 96-well plates to generate polymorphs.
- Synchrotron XRD : Resolve subtle lattice variations (e.g., hydrogen-bonding networks) with high-resolution data (λ = 0.7–1.0 Å).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
